2-hydroxy-4-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid
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Overview
Description
2-hydroxy-4-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid is a useful research compound. Its molecular formula is C17H11NO5S2 and its molecular weight is 373.4. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-4-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid often begins with the condensation of appropriate aryl aldehydes with thiazolidinones under acidic conditions. Key reagents include 3-hydroxybenzaldehyde and 2-mercapto-3-arylpropanoic acid, with catalysts like piperidine and solvents such as ethanol or acetic acid.
Industrial Production Methods: Industrial synthesis scales up the laboratory procedures, optimizing reaction temperatures and times, and utilizing continuous flow reactors for enhanced efficiency and yield. Catalysts like p-toluenesulfonic acid may be used to facilitate the condensation reaction.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes a variety of chemical reactions, including:
Oxidation: Involving reagents such as potassium permanganate, this reaction can transform the sulfanylidene group into sulfone derivatives.
Reduction: Utilizing agents like sodium borohydride, leading to the reduction of the thiazolidinone ring.
Substitution: Nucleophilic substitution reactions facilitated by bases like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, concentrated sulfuric acid.
Reduction: Sodium borohydride, ethanol.
Substitution: Sodium hydroxide, dimethylformamide (DMF).
Major Products: These reactions yield various derivatives, such as sulfone or thiol analogs, which display modified biological properties.
4. Scientific Research Applications: This compound finds applications across various fields:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its enzyme inhibition properties, potentially useful in understanding enzyme-substrate interactions.
Medicine: Investigated for its antimicrobial, anti-inflammatory, and anticancer activities. The benzoic acid moiety enhances its biological interactions.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
5. Mechanism of Action: The compound exerts its effects by interacting with specific molecular targets:
Molecular Targets and Pathways:
Enzyme Inhibition: It acts as an inhibitor for enzymes like aldose reductase, involved in diabetic complications.
Pathways: Modulates signaling pathways such as the NF-κB pathway, involved in inflammation and cancer.
Comparison with Similar Compounds
2-hydroxy-4-[(5Z)-5-[(2-hydroxyphenyl)methylidene]-4-oxo-1,3-thiazolidin-3-yl]benzoic acid
2-hydroxy-4-[(5E)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-1,3-thiazolidin-3-yl]benzoic acid
Uniqueness: The unique combination of hydroxy, thiazolidinone, and benzoic acid functionalities make 2-hydroxy-4-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid a valuable scaffold for diverse bioactive derivatives, setting it apart from its analogs.
Conclusion: this compound is a compound with versatile applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its preparation methods, chemical reactions, and unique properties make it a subject of significant interest for further study and development.
Properties
IUPAC Name |
2-hydroxy-4-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO5S2/c19-11-3-1-2-9(6-11)7-14-15(21)18(17(24)25-14)10-4-5-12(16(22)23)13(20)8-10/h1-8,19-20H,(H,22,23)/b14-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDJWPKOLWLIQD-AUWJEWJLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=C2C(=O)N(C(=S)S2)C3=CC(=C(C=C3)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=C(C=C3)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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